N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide is an organic compound classified as an arylacetamide. It has the molecular formula C₉H₁₁NO₂ and a molecular weight of approximately 165.19 g/mol. This compound features a hydroxyl group and a methyl group attached to a phenyl ring, contributing to its unique chemical properties. The compound is characterized by its relatively high boiling point of 368.7°C and a density of 1.203 g/cm³ at room temperature .
The primary reactions involving N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide include:
These reactions highlight the compound's versatility in organic synthesis and potential modifications for varied applications.
N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide exhibits notable biological activities, including:
These biological properties suggest potential therapeutic applications in medicine, particularly in pain management and infection control.
Several methods have been developed for synthesizing N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide:
These methods are crucial for producing the compound in sufficient quantities for research and application.
N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide finds applications in various fields:
The versatility of this compound underscores its importance in both industrial and research settings.
Several compounds share structural similarities with N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Hydroxyacetanilide | Hydroxyl and acetamide groups | Commonly used as a pain reliever |
| N-(4-hydroxyphenyl)acetamide | Hydroxyl group on phenyl ring | Exhibits lower potency compared to the target compound |
| 3-Methylacetanilide | Methyl substituent on the aniline structure | Different substitution pattern affects activity |
| N-(2-hydroxyphenyl)acetamide | Hydroxyl group on a different position | Varies in biological activity compared to target |
The uniqueness of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide lies in its specific substitution pattern, which influences its biological activity and chemical reactivity compared to these similar compounds.
This comprehensive overview highlights the significance of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide in both research and practical applications, showcasing its diverse properties and potential uses across various domains.